Bz-Ile-glu-gly-arg-pna

Übersicht

Beschreibung

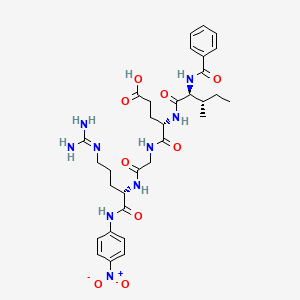

Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide, commonly referred to as Bz-Ile-glu-gly-arg-pna, is a synthetic peptide substrate. It is widely used in biochemical research, particularly in the study of proteolytic enzymes such as Factor Xa . The compound has a molecular formula of C32H43N9O9 and a molecular weight of 697.74 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Ile-glu-gly-arg-pna involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97.0% .

Analyse Chemischer Reaktionen

Hydrolysis Reaction Mechanism

Bz-Ile-Glu-Gly-Arg-pNA undergoes enzymatic hydrolysis at the peptide bond adjacent to the arginine residue, releasing p-nitroaniline (pNA) . This reaction is catalyzed by serine proteases such as Factor Xa , plasma kallikrein , and coagulation Factor XIIa . The cleavage mechanism follows:The liberated pNA is quantified spectrophotometrically at 405 nm, enabling real-time monitoring of enzyme activity .

Enzyme Specificity and Reaction Conditions

The substrate exhibits high specificity for Factor Xa and clotting enzymes in horseshoe crab hemocyte lysate. Key findings include:

- Optimal pH : Reactions occur under physiological conditions (pH 7.4–8.0) .

- Temperature Sensitivity : Activity is maximal at 37°C, aligning with mammalian enzyme assays.

Table 1: Substrate Specificity of Proteases for this compound

| Enzyme | Hydrolysis Activity (Relative to Factor Xa) |

|---|---|

| Factor Xa | 100% (Reference) |

| Thrombin | <5% |

| Plasmin | <1% |

| Plasma Kallikrein | 85% |

| Tachypleus Clotting Enzyme | 98% |

Kinetic Parameters

Kinetic studies reveal the substrate’s efficiency across proteases:

Table 2: Kinetic Constants for this compound Hydrolysis

| Enzyme | (μM) | (s⁻¹) | (M⁻¹s⁻¹) |

|---|---|---|---|

| Factor Xa | 297 ± 45 | 0.0091 ± 0.0006 | 30.6 ± 3.1 |

| Plasma Kallikrein | 55.7 ± 6.7 | 0.0053 ± 0.0002 | 95.2 ± 9.5 |

| Thrombin | – | – | <1.0 |

- Factor Xa : Higher but competitive catalytic efficiency () compared to H-D-Pro-Phe-Arg-pNA .

- Plasma Kallikrein : Lower indicates stronger substrate affinity .

Inhibition Studies

This compound hydrolysis is competitively inhibited by synthetic thrombin inhibitors (e.g., N-alpha-dansyl-L-arginine-4-ethyl-piperidine amide), with:

Comparative Reactivity with Analogues

This compound outperforms structurally similar substrates in specificity:

Table 3: Hydrolysis Rates of Chromogenic Substrates

| Substrate | Target Enzyme | Relative Activity |

|---|---|---|

| This compound | Factor Xa | 100% |

| H-D-Pro-Phe-Arg-pNA | Plasma Kallikrein | 95% |

| Z-Gly-Pro-Arg-pNA | Thrombin | <5% |

| H-D-Val-Leu-Lys-pNA | Plasmin | <1% |

Stability and Reaction Optimization

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Substrate for Proteolytic Enzymes

Bz-Ile-Glu-Gly-Arg-pNA is primarily utilized as a substrate for studying proteolytic enzymes. It aids researchers in understanding enzyme kinetics and mechanisms, particularly in the context of blood coagulation factors. For instance, it has been identified as a sensitive substrate for the clotting enzyme in horseshoe crab hemocytes, demonstrating specificity for Factor Xa .

Table 1: Hydrolysis Activities of this compound

| Enzyme Source | Hydrolysis Activity |

|---|---|

| Tachypleus Lysate | High |

| Limulus Lysate | High |

| Other Substrates | Low |

This table illustrates the amidase activities of various lysates towards this compound compared to other substrates, indicating its specificity for certain proteases.

Drug Development

Peptide-Based Drug Design

The compound is instrumental in the design of peptide-based drugs, particularly those targeting specific receptors. Its structure allows it to enhance therapeutic efficacy by mimicking natural substrates in biological pathways .

Case Study: Targeting Cancer Cells

Research has shown that this compound can be modified to create targeted delivery systems in cancer therapy. By attaching it to drug molecules, researchers have improved drug delivery efficiency to cancer cells, potentially increasing treatment effectiveness while minimizing side effects.

Diagnostics

Assays for Protease Activity

this compound is employed in diagnostic assays to detect protease activity, which is crucial in various diseases where protease levels are critical indicators of disease progression or response to therapy .

Example Application: Monitoring Coagulation Disorders

In clinical settings, this compound can be used to monitor patients with coagulation disorders by measuring the activity of specific proteases involved in the coagulation cascade.

Cell Culture Studies

Investigating Cellular Responses

The compound is beneficial in cell signaling research, allowing scientists to investigate cellular responses to peptide signals. It can be used to study how cells react to various stimuli and the subsequent biochemical pathways activated by these signals .

Biomedical Applications

Targeted Delivery Systems

this compound's properties make it suitable for developing targeted delivery systems, particularly in cancer therapy. Its ability to improve drug delivery efficiency has significant implications for enhancing treatment outcomes while reducing systemic toxicity .

Wirkmechanismus

The mechanism of action of Bz-Ile-glu-gly-arg-pna involves its cleavage by specific proteolytic enzymes. For instance, Factor Xa recognizes and binds to the Ile-Glu-Gly-Arg sequence, catalyzing the hydrolysis of the peptide bond and releasing p-nitroaniline . This reaction can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: Another chromogenic substrate used for studying proteolytic enzymes.

Nα-Benzoyl-L-arginine ethyl ester hydrochloride: Used as a substrate for trypsin.

Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride: A fluorogenic substrate for protease activity assays.

Uniqueness

Bz-Ile-glu-gly-arg-pna is unique due to its specific sequence that mimics natural substrates of Factor Xa, making it highly suitable for studying this enzyme’s activity. Its chromogenic nature allows for easy and accurate quantification of enzyme activity, which is crucial in both research and industrial applications .

Biologische Aktivität

Bz-Ile-Glu-Gly-Arg-pNA, also known as Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide, is a synthetic peptide widely utilized in biochemical research, particularly as a chromogenic substrate for proteolytic enzymes. This article explores its biological activity, focusing on its interactions with various enzymes, its role in coagulation processes, and its potential applications in research and clinical settings.

Overview of this compound

- Chemical Structure : The compound consists of a sequence of amino acids: benzoyl-Isoleucine, Glutamic acid, Glycine, Arginine, and 4-nitroanilide (pNA). Its molecular formula is C₃₂H₄₃N₉O₉ with a molecular weight of approximately 757.8 g/mol .

- Function : this compound primarily serves as a substrate for proteolytic enzymes like Factor Xa. Upon cleavage by these enzymes, it releases p-nitroaniline, which can be quantitatively measured using colorimetric methods at 405 nm .

Target Enzymes

The primary target of this compound is Factor Xa , an essential component in the coagulation cascade. It acts as a colorimetric substrate that allows researchers to measure Factor Xa activity accurately .

Biochemical Pathways

The hydrolysis of this compound by Factor Xa results in the release of p-nitroaniline. This reaction is critical for understanding the dynamics of blood coagulation and the role of proteolytic enzymes in various physiological processes .

Anticoagulant Properties

This compound exhibits significant anticoagulant activity by binding to heparin and inhibiting protease activity. It selectively interacts with coagulation factors, making it valuable for studying coagulation pathways and mechanisms involved in blood clotting .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively monitor the activity of Factor Xa and other serine proteases involved in coagulation. For instance, it has been used to assess the effects of various anticoagulants and to study the kinetics of proteolytic reactions .

Study on Coagulation Factors

A comparative study investigated the hydrolytic activity of this compound against venom fractions from different snake species. The results indicated that while thrombin was formed in plasma mixtures, Factor Xa activity was minimal when using this substrate. This highlights its specificity for certain proteases over others .

| Substrate | Activity (ΔA 405 nm/min/mg Protein) |

|---|---|

| S-2222 | 3.2 |

| S-2238 | 1001.7 |

This table illustrates the relative activities measured using different substrates under controlled conditions.

Research Findings

Recent research has focused on the use of this compound in various experimental setups to elucidate its role in coagulation and inflammation:

- Anticoagulant Activity : Studies have shown that this compound can inhibit the activity of Factor Xa when used in conjunction with heparin, demonstrating its potential as a therapeutic agent in managing coagulation disorders .

- Enzyme Kinetics : The compound has been utilized to investigate enzyme kinetics and dynamics in proteolytic reactions, providing insights into how these processes are regulated within biological systems .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35)/t19-,23-,24-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYECEUZMVSGTMR-LBDWYMBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475101 | |

| Record name | Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59068-47-2 | |

| Record name | Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.